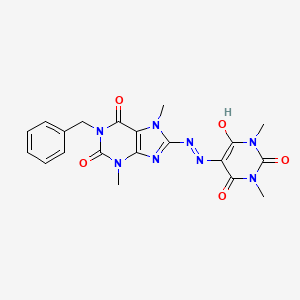

![molecular formula C20H13N3O4S B2744674 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide CAS No. 1321702-49-1](/img/structure/B2744674.png)

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . The “E” in the name suggests that it has a trans configuration around a carbon-carbon double bond . The “N’-((2-hydroxynaphthalen-1-yl)methylene)-5-nitro” part of the name suggests that it has a nitro group and a hydroxynaphthalenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzo[b]thiophene and naphthalene rings . The nitro group would likely add some polarity to the molecule .Chemical Reactions Analysis

As a nitro compound, this molecule could potentially undergo reduction reactions to form an amine . The presence of the hydroxyl group also suggests that it could participate in reactions such as esterification .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature . It’s likely to have a relatively high melting point due to the presence of the aromatic rings . The presence of the nitro group and hydroxyl group suggest that it might have some solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound has been explored in the synthesis and characterization of novel chemical entities. For instance, research involving the synthesis and characterization of organotin compounds derived from Schiff bases highlighted the preparation of compounds where tin atom is pentacoordinated. These studies provide foundational knowledge for the development of materials with potential applications in organic light-emitting diodes (OLEDs), showcasing the importance of such compounds in materials science and photophysical characterization (García-López et al., 2014).

Anticancer Activities

The anticancer properties of compounds derived from "(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide" have been investigated, particularly in the context of creating new oxovanadium(V), dioxomolybdenum(VI), and copper(II) complexes. Such studies are crucial for understanding the biological activities of these compounds and their potential as therapeutic agents against various cancer cell lines (Ta et al., 2019).

Luminescence Sensing Properties

The luminescence sensing properties of metal complexes containing bis(thiabendazole) moieties have also been explored. These studies demonstrate the potential of such compounds in developing fluorescent chemosensors with high selectivity and sensitivity for detecting specific substances, offering promising applications in environmental monitoring and analytical chemistry (Shi et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Research has also focused on the synthesis, cytotoxicity, and antimicrobial evaluation of new compounds incorporating the "this compound" structure. These studies contribute to the search for novel antimicrobial and anti-inflammatory agents, highlighting the compound's relevance in pharmaceutical chemistry and drug development (Mutchu et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-17-7-5-12-3-1-2-4-15(12)16(17)11-21-22-20(25)19-10-13-9-14(23(26)27)6-8-18(13)28-19/h1-11,24H,(H,22,25)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLFOIBSPXBGHV-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744591.png)

![1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2744592.png)

![Methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744593.png)

![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)

![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid](/img/structure/B2744602.png)

![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)

![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)

![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)